(6-(Trifluoromethoxy)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCKSSXOCYZTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
A common approach to introducing alkoxy groups on pyridine rings involves nucleophilic aromatic substitution (SNAr). For (6-(trifluoromethoxy)pyridin-3-yl)methanol , this could entail starting with a halogenated pyridine precursor such as 3-bromo-6-chloropyridine . The trifluoromethoxy group is introduced via reaction with a trifluoromethoxide ion (CF₃O⁻), generated in situ from trifluoromethyl hypofluorite (CF₃OF) or silver trifluoromethoxide (AgOCF₃).
Example Reaction:
Subsequent hydrolysis of the bromine atom at the 3-position using aqueous sodium hydroxide (NaOH) yields 6-(trifluoromethoxy)pyridin-3-ol . Reduction of the hydroxyl group to a hydroxymethyl group is then achieved via a two-step process:
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Mitsunobu Reaction : Conversion of the phenol to a benzyl ether using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
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Reduction : Cleavage of the benzyl ether with lithium aluminum hydride (LiAlH₄) to produce the primary alcohol.
Challenges :
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The electron-withdrawing nature of the trifluoromethoxy group deactivates the pyridine ring, necessitating harsh reaction conditions.
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Competing side reactions, such as ring-opening or over-reduction, require careful temperature control and stoichiometric precision.
Directed ortho-Metalation Strategies
Directed Functionalization
Directed ortho-metalation (DoM) enables regioselective introduction of substituents on aromatic rings. For This compound , a directing group (e.g., -OMe or -NMe₂) at the 3-position of pyridine can facilitate lithiation at the 6-position. Subsequent quenching with a trifluoromethoxylation reagent, such as N-trifluoromethoxyphthalimide , installs the -OCF₃ group.
Representative Pathway:
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Protection : Introduce a methoxy group at the 3-position.
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Lithiation : Treat with lithium diisopropylamide (LDA) at -78°C.
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Trifluoromethoxylation : React with N-trifluoromethoxyphthalimide.
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Deprotection : Remove the methoxy group using BBr₃.
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Hydroxymethylation : Introduce the hydroxymethyl group via formylation followed by reduction.
Optimization Considerations :
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Solvent choice (e.g., tetrahydrofuran vs. ethers) impacts lithiation efficiency.
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Excess trifluoromethoxylation reagent improves yield but risks side reactions.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions offer a modular route to functionalized pyridines. A boronic ester derivative at the 3-position of pyridine can be coupled with a trifluoromethoxy-containing partner. For example:
Limitations :
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Limited availability of trifluoromethoxy-containing coupling partners.
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Competing protodeboronation under basic conditions reduces yield.
Reductive Amination and Oxidation
From Pyridine Aldehydes
Starting with 6-(trifluoromethoxy)nicotinaldehyde , the hydroxymethyl group is introduced via reduction:
Yield Optimization :
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Use of milder reducing agents (e.g., sodium cyanoborohydride) minimizes over-reduction.
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Catalytic hydrogenation (H₂/Pd-C) offers an alternative but requires careful control to avoid ring saturation.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing of pyridine derivatives often employs continuous flow reactors to enhance heat and mass transfer. For This compound , a multi-step flow process could involve:
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Trifluoromethoxylation in a high-temperature reactor.
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Reduction using immobilized catalysts (e.g., Pt/Al₂O₃).
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In-line purification via simulated moving bed (SMB) chromatography.
Advantages :
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethoxy)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (6-(Trifluoromethoxy)pyridin-3-yl)aldehyde or (6-(Trifluoromethoxy)pyridin-3-yl)carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects. Notable applications include:
- Anticancer Activity: Research indicates that (6-(trifluoromethoxy)pyridin-3-yl)methanol exhibits significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that it can inhibit Ghrelin O-acyltransferase (GOAT), which is linked to appetite regulation and energy metabolism, potentially leading to reduced cancer cell viability .
- Antiviral Properties: The compound has demonstrated antiviral activity against pathogens such as Chlamydia. The trifluoromethoxy group appears to enhance its efficacy against certain viral infections .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Modulation: It influences metabolic pathways by modulating enzyme activities and receptor binding, which can alter signal transduction pathways within cells .
- Cell Penetration: The lipophilic nature of the trifluoromethoxy group facilitates cellular uptake, enhancing its biological effectiveness .
Agricultural Chemistry
This compound serves as an intermediate in the synthesis of agrochemicals such as insecticides and herbicides. Its unique properties allow for the development of more effective pest control agents with reduced environmental impact .
Chemical Manufacturing
In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity enables it to be used in various chemical reactions, making it valuable for producing specialty chemicals and pharmaceuticals .
Anticancer Efficacy
Recent studies have highlighted the compound's potential in cancer treatment:
- A study demonstrated that derivatives of this compound showed enhanced binding affinity to cancer-related targets, resulting in decreased viability of cancer cells in vitro with IC50 values as low as 0.4 nM against specific cancer cell lines .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound:
- Derivatives containing the trifluoromethoxy group were shown to possess significant antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of (6-(Trifluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Trifluoromethoxy vs. Trifluoroethoxy Derivatives
- (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS 159981-20-1) has a trifluoroethoxy (-OCH$2$CF$3$) group instead of trifluoromethoxy. Its molecular formula is C$8$H$8$F$3$NO$2$ (MW = 207.12 g/mol) . Key Differences:
- The trifluoroethoxy group introduces an additional CH$_2$ unit, increasing hydrophobicity compared to the trifluoromethoxy analog.
(b) Positional Isomers
- (6-Methoxypyridin-2-yl)methanol (CAS HB084) and (6-Iodopyridin-2-yl)methanol (CAS HB083) are positional isomers with substituents on pyridin-2-yl instead of pyridin-3-yl . Impact:
- Substitution at position 2 versus 3 alters electronic distribution across the pyridine ring, affecting hydrogen bonding and solubility.
Fluorinated Analogues
(a) (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol (CAS 1227570-75-3)
- Molecular formula: C$7$H$5$F$_4$NO (MW = 195.11 g/mol) . Comparison:
- Replaces the trifluoromethoxy group with a trifluoromethyl (-CF$_3$) group at position 2 and a fluorine at position 5.
- The absence of the oxygen atom reduces polarity but increases lipophilicity.
(b) (5,6-Dimethoxypyridin-3-yl)methanol
Complex Derivatives with Heterocyclic Substituents
(a) (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol
- Contains a bulky pyrrolidinyl group and a silyl-protected hydroxyl group .
- Key Differences :
- The tert-butyldimethylsilyl (TBS) group enhances stability during synthetic procedures but requires deprotection for biological activity.
- Increased molecular weight (MW ≈ 350–400 g/mol) compared to the target compound.
(b) [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol (CAS 887974-86-9)
- Incorporates a dimethoxyphenyl substituent, increasing aromaticity and molecular weight ( C${14}$H${15}$NO$_3$, MW = 245.28 g/mol) . Impact:
- The extended π-system may enhance binding to aromatic receptors but reduces solubility.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility<sup>b</sup> |
|---|---|---|---|---|
| (6-(Trifluoromethoxy)pyridin-3-yl)methanol | C$7$H$6$F$3$NO$2$ | 207.12 | 1.2–1.5 | Moderate in DMSO |
| (6-Trifluoroethoxy analog) | C$8$H$8$F$3$NO$2$ | 207.12 | 1.8–2.0 | Low in water |
| (6-Fluoro-2-(trifluoromethyl) analog) | C$7$H$5$F$_4$NO | 195.11 | 2.5–3.0 | Poor in polar solvents |
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Estimated based on substituent polarity.
Biological Activity
(6-(Trifluoromethoxy)pyridin-3-yl)methanol is an organic compound characterized by a pyridine ring substituted with a trifluoromethoxy group at the 6th position and a hydroxymethyl group at the 3rd position. Its molecular formula is C₇H₆F₃NO₂, and it has a molecular weight of approximately 193.12 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The unique structural features of this compound significantly influence its biological activity:
- Trifluoromethoxy Group : This group enhances lipophilicity and electron-withdrawing ability, affecting the compound's reactivity and interaction with biological targets.
- Hydroxymethyl Group : This moiety allows for potential hydrogen bonding, which can enhance solubility and interactions with macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The trifluoromethoxy group is thought to play a crucial role in enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to altered cell signaling pathways associated with cancer progression .
Antiviral Effects
Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated against various viruses, showing potential inhibition of viral replication. The precise mechanisms remain under investigation, but the compound's ability to modulate enzyme activity involved in viral life cycles is being explored.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.
- Cell Membrane Interaction : Enhanced lipophilicity allows for better penetration into cells, facilitating interactions with intracellular targets.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity compared to standard antibiotics.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Study on Anticancer Activity
In vitro tests using human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death in cancer cells .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
